molecular formula C18H14N2O B14424106 (2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone CAS No. 81471-37-6

(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone

Cat. No.: B14424106
CAS No.: 81471-37-6
M. Wt: 274.3 g/mol
InChI Key: YLBCOORBRJCMMC-UHFFFAOYSA-N
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Description

(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones. This compound features a pyridine ring substituted with an amino group and a phenyl group, along with a phenyl group attached to the methanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-amino-3-cyanopyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: The major products are typically oxides or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-3-phenylpyridine): Similar structure but lacks the methanone group.

    (2-Amino-6-methylpyridin-3-yl)(phenyl)methanone): Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(2-Amino-6-phenylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both an amino group and a phenyl group on the pyridine ring, along with a phenyl group attached to the methanone moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81471-37-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

(2-amino-6-phenylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C18H14N2O/c19-18-15(17(21)14-9-5-2-6-10-14)11-12-16(20-18)13-7-3-1-4-8-13/h1-12H,(H2,19,20)

InChI Key

YLBCOORBRJCMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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